N,N'-Diethyl-2-nitro-benzene-1,3-diamine
Description
N,N'-Diethyl-2-nitro-benzene-1,3-diamine is a substituted aromatic diamine featuring a benzene ring with two amine groups at the 1,3-positions, ethyl groups at the nitrogen atoms, and a nitro group at the 2-position. This compound is structurally related to polyamines and benzenediamine derivatives, which are pivotal in pharmaceuticals, materials science, and organic synthesis. The nitro group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the ethyl substituents enhance lipophilicity .
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-N,3-N-diethyl-2-nitrobenzene-1,3-diamine |
InChI |
InChI=1S/C10H15N3O2/c1-3-11-8-6-5-7-9(12-4-2)10(8)13(14)15/h5-7,11-12H,3-4H2,1-2H3 |
InChI Key |
HWLIJCPKRLCVPW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=CC=C1)NCC)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key analogues include derivatives with varying substituents on the benzene-1,3-diamine backbone:
Key Observations :
- Electron Effects : The nitro group in the target compound reduces electron density on the aromatic ring compared to methyl or ethyl substituents, altering reactivity in electrophilic substitutions .
- Lipophilicity: Ethyl and benzyl groups increase LogP, but the nitro group counterbalances this by introducing polarity. For example, N1,N1-Diethyl-4-methylbenzene-1,3-diamine has a higher predicted LogP (~2.8) than the nitro analogue due to the absence of polar NO₂ .
- Steric Influence : Bulky substituents (e.g., benzyl in ) hinder molecular packing, affecting crystallinity and solubility.
Physicochemical Properties
Thermal Behavior : Nitro-substituted compounds are sensitive to thermal degradation, unlike methyl or ethyl analogues .
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